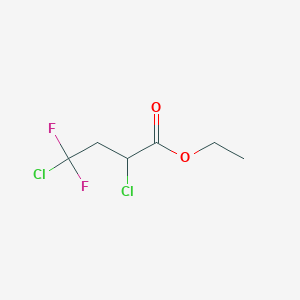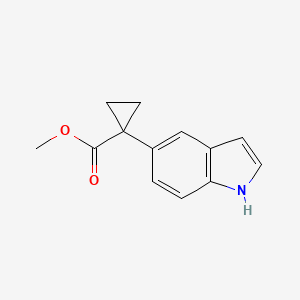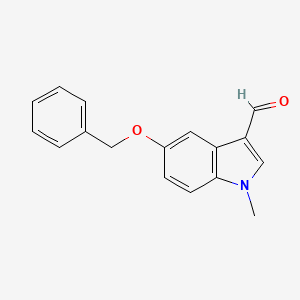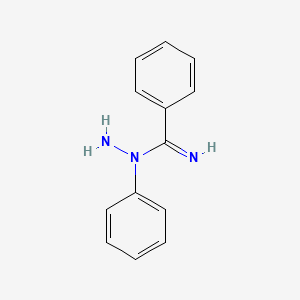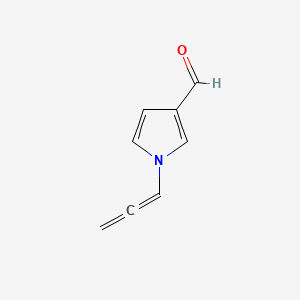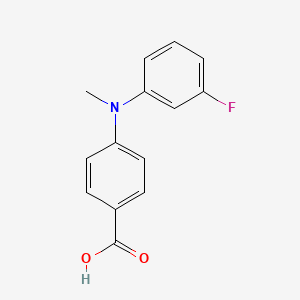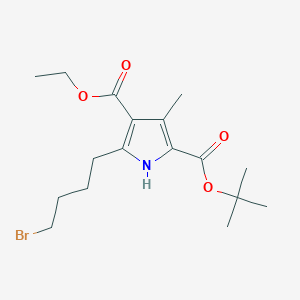
2-O-tert-butyl 4-O-ethyl 5-(4-bromobutyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-O-tert-butyl 4-O-ethyl 5-(4-bromobutyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate” is a synthetic organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds with a nitrogen atom. This compound is characterized by its complex structure, which includes tert-butyl, ethyl, bromobutyl, and methyl groups attached to the pyrrole ring. Such compounds are often of interest in medicinal chemistry and materials science due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “2-O-tert-butyl 4-O-ethyl 5-(4-bromobutyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Introduction of Substituents: The tert-butyl, ethyl, and bromobutyl groups can be introduced through alkylation reactions using appropriate alkyl halides and bases.
Carboxylation: The carboxylate groups can be introduced via carboxylation reactions, often using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques like crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the bromobutyl group, converting it to butyl or other alkyl groups.
Substitution: The bromobutyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alkyl derivatives.
Substitution: Azides, thiols, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in synthetic organic chemistry.
Biology
In biological research, derivatives of pyrrole compounds are often explored for their potential as pharmaceuticals. They can exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
Medicinal chemistry research may investigate this compound for its potential therapeutic effects. Its structure suggests it could interact with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers and dyes. Their unique chemical properties can impart desirable characteristics to these materials.
Wirkmechanismus
The mechanism of action of “2-O-tert-butyl 4-O-ethyl 5-(4-bromobutyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate” would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The bromobutyl group could facilitate binding to hydrophobic pockets, while the carboxylate groups might form hydrogen bonds with amino acid residues.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dicarboxylate Pyrroles: Compounds with similar carboxylate groups attached to the pyrrole ring.
Alkyl-Substituted Pyrroles: Compounds with various alkyl groups attached to the pyrrole ring.
Halogenated Pyrroles: Compounds with halogen atoms (like bromine) attached to the pyrrole ring.
Uniqueness
The uniqueness of “2-O-tert-butyl 4-O-ethyl 5-(4-bromobutyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate” lies in its specific combination of substituents. The presence of tert-butyl, ethyl, bromobutyl, and methyl groups, along with carboxylate groups, provides a distinct set of chemical properties and potential reactivity patterns.
Eigenschaften
Molekularformel |
C17H26BrNO4 |
|---|---|
Molekulargewicht |
388.3 g/mol |
IUPAC-Name |
2-O-tert-butyl 4-O-ethyl 5-(4-bromobutyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate |
InChI |
InChI=1S/C17H26BrNO4/c1-6-22-15(20)13-11(2)14(16(21)23-17(3,4)5)19-12(13)9-7-8-10-18/h19H,6-10H2,1-5H3 |
InChI-Schlüssel |
XXTJIEFLLFTHSY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)OC(C)(C)C)CCCCBr |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
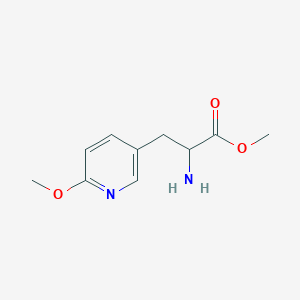

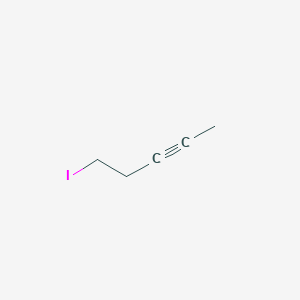
![2-[[(2,6-difluorophenyl)sulfonyl]amino]-4-iodoBenzoic acid](/img/structure/B8492739.png)
